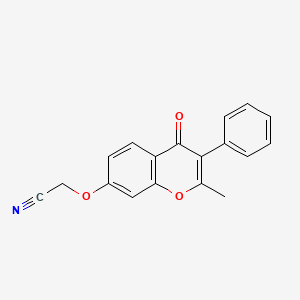

![molecular formula C7HClF3NS B2996353 2-Chloro-4,5,7-trifluorobenzo[d]thiazole CAS No. 1379336-88-5](/img/structure/B2996353.png)

2-Chloro-4,5,7-trifluorobenzo[d]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

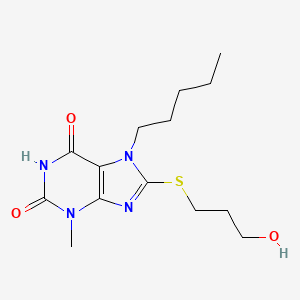

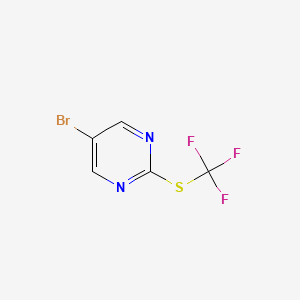

2-Chloro-4,5,7-trifluorobenzo[d]thiazole, also known as CTFBT, is a heterocyclic compound with a fused benzo[d]thiazole ring system. It has a CAS Number of 1379336-88-5 and a molecular weight of 223.61 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused benzo[d]thiazole ring system. The InChI code is 1S/C7HClF3NS/c8-7-12-5-4(11)2(9)1-3(10)6(5)13-7/h1H .Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It is stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Optoelectronic and Photovoltaic Properties

Research on derivatives of benzo[d]thiazole, such as 5,6-Difluorobenzo[c][1,2,5]thiadiazole-based conjugated donor–acceptor polymers, reveals their significance in the development of high-performance polymer solar cells. These studies demonstrate the influence of substituents like fluorine atoms on the π–π stacking and overall physical, optoelectronic, and photovoltaic properties of these polymers, leading to improved power conversion efficiencies in solar cells (Wang et al., 2013).

Synthetic Chemistry Applications

Thiazole derivatives exhibit versatility in synthetic chemistry, serving as key intermediates in the production of a wide array of compounds. For instance, the reaction of 2-trifluoroacetamido-4-(trifluoromethyl)thiazole with electrophiles showcases the compound's role in creating a diverse set of molecules, highlighting its utility in organic synthesis (South & Van Sant, 1991).

Electrophilic Trifluoromethylating Agents

The development of S-, Se-, and Te-trifluoromethylated dibenzoheterocyclic onium salts indicates the application of benzo[d]thiazole derivatives in introducing trifluoromethyl groups to various substrates. This reactivity is crucial for synthesizing compounds with desired properties for pharmaceutical and material science applications (Umemoto & Ishihara, 1993).

Anti-bacterial Activities

Thiazole compounds, including those related to 2-Chloro-4,5,7-trifluorobenzo[d]thiazole, have been studied for their anti-bacterial properties. Novel thiazole compounds containing ether structures have shown fungicidal activities, indicating potential applications in developing new antimicrobial agents (Li-ga, 2015).

Electrochromism and Fluorescence

The study of thiazolothiazole fluorophores, which share a structural motif with this compound, illustrates their strong fluorescence and reversible electrochromic properties. These materials are of interest for optoelectronic applications, offering potential for use in displays, sensors, and other photochemical devices (Woodward et al., 2017).

Safety and Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic. The hazard statements associated with it are H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Direcciones Futuras

While specific future directions for 2-Chloro-4,5,7-trifluorobenzo[d]thiazole are not mentioned in the available literature, thiazole derivatives are an active area of research due to their wide range of biological activities . Researchers are synthesizing compounds containing the thiazole ring with variable substituents as target structures and evaluating their biological activities .

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include this compound, have been reported to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes .

Biochemical Pathways

Thiazole derivatives have been reported to affect various pathways, leading to a range of biological activities .

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities .

Propiedades

IUPAC Name |

2-chloro-4,5,7-trifluoro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF3NS/c8-7-12-5-4(11)2(9)1-3(10)6(5)13-7/h1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQHRXBTJKBBHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C2C(=C1F)SC(=N2)Cl)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

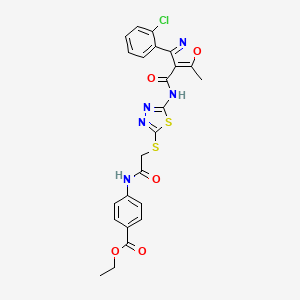

![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2996274.png)

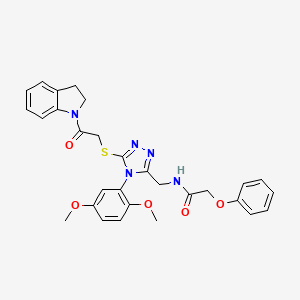

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2996277.png)

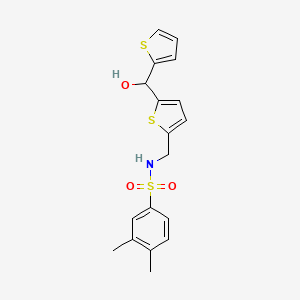

![2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-hydroxyethyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2996279.png)

![N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide](/img/structure/B2996285.png)